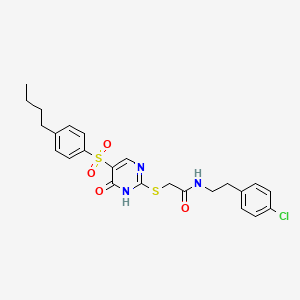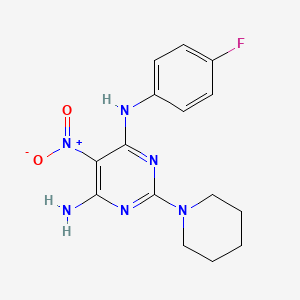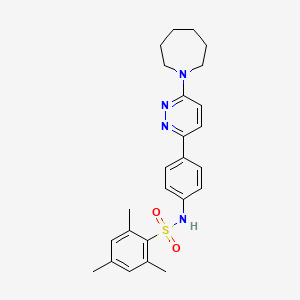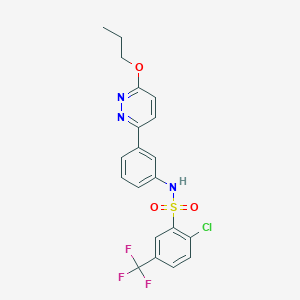![molecular formula C22H20N4O2S B11263290 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11263290.png)
2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyrazine core, which is then functionalized with various substituents. The key steps include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors such as pyrazole-3-carboxylic acids with amines under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrazine core with 2-methoxyphenyl derivatives using coupling agents like EDCI or DCC.
Attachment of the sulfanyl group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.
Acetamide formation: The final step involves the reaction of the intermediate with 3-methylphenyl acetic acid under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener synthetic methodologies to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural features make it suitable for use in the development of novel materials with specific optical or electronic properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological and chemical properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Uniqueness
2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and sulfanyl groups, in particular, contribute to its unique properties compared to other pyrazolo[1,5-a]pyrazine derivatives .
Eigenschaften
Molekularformel |
C22H20N4O2S |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H20N4O2S/c1-15-6-5-7-16(12-15)24-21(27)14-29-22-19-13-18(25-26(19)11-10-23-22)17-8-3-4-9-20(17)28-2/h3-13H,14H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
NEDCKDYMVOPLAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[(4-bromo-3-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11263218.png)
![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11263230.png)

![1-(3-Fluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B11263256.png)

![9-ethyl-8-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B11263271.png)


![4-{[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]amino}benzamide](/img/structure/B11263281.png)
![1-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B11263286.png)
![2-[[4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid](/img/structure/B11263293.png)


![N-(3,4-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11263300.png)
